![molecular formula C7H7BrO2S B1354452 Ethyl 3-bromothiophene-2-carboxylate CAS No. 62224-14-0](/img/structure/B1354452.png)
Ethyl 3-bromothiophene-2-carboxylate
Overview
Description
Ethyl 3-bromothiophene-2-carboxylate (EBTC) is a synthetic compound that has been used in scientific research for various applications. It has been found to have a variety of biochemical and physiological effects, and it has been used in the synthesis of various drugs and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBTC.
Scientific Research Applications
Ethyl 3-bromothiophene-2-carboxylate: A Comprehensive Analysis: Ethyl 3-bromothiophene-2-carboxylate is a versatile chemical compound with several applications in scientific research. Below are detailed sections focusing on unique applications:
Organic Semiconductor Research
This compound is used in the design and synthesis of organic semiconductors. It contributes to the development of n-type organic semiconductor materials which are essential for non-fullerene polymer solar cells .
Photovoltaic Performances
Due to its absorption ability and energy levels, ethyl 3-bromothiophene-2-carboxylate plays a role in enhancing the photovoltaic performances of solar cells, improving their efficiency and thermal stability .
Fluorescence Studies
In fluorescence studies, this compound can be involved in the synthesis of ratiometric fluorescent probes, which are used for detecting ions or molecules with high selectivity and sensitivity .
Chemical Education
Lastly, it finds use in chemical education as a model compound to teach various concepts of organic chemistry and synthesis.
Each application area leverages the unique chemical properties of ethyl 3-bromothiophene-2-carboxylate, demonstrating its importance in scientific research.
MilliporeSigma - Ethyl 2-bromo-3-thiophenecarboxylate Springer - Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric…
properties
IUPAC Name |
ethyl 3-bromothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBBCHDTVSHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477158 | |
Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62224-14-0 | |
Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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